甲基三苯基碘化鏻

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

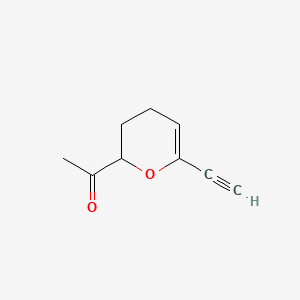

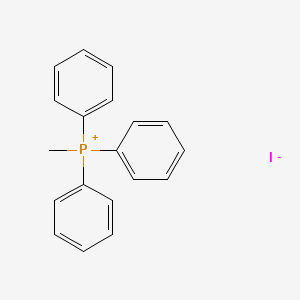

Methyltriphenylphosphonium iodide is a chemical compound with the linear formula CH3P(C6H5)3I . It is used as a reactant for the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .

Synthesis Analysis

While specific synthesis methods for Methyltriphenylphosphonium iodide were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .Molecular Structure Analysis

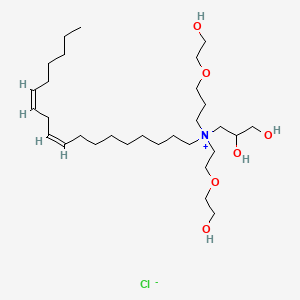

The molecular formula of Methyltriphenylphosphonium iodide is C19H18IP . Its molecular weight is 404.22 . The SMILES string representation is [I-].CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis

Methyltriphenylphosphonium iodide is used as a reactant in various chemical reactions . It is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .Physical And Chemical Properties Analysis

Methyltriphenylphosphonium iodide appears as a white to light yellow powder . It is soluble in water, acetone, dichloromethane, and methanol . It has a melting point of 183-185 °C .科学研究应用

用于合成阴离子羰基碘铼配合物 (Moedritzer, 1972)。

参与新型金属有机晶体的制备,在单晶 X 射线分析和光学质量测试中具有潜在应用 (Shivachev 等人,2013 年)。

在制备 [11C]亚甲基三苯基胂中起作用,[11C]亚甲基三苯基胂是合成 [β-11C]苯乙烯的前体 (Kihlberg 等人,1990 年)。

用于合成含二茂铁的吡啶配体,并构建用于金属阳离子的电化学传感器 (Liu 等人,2008 年)。

在特定溶剂中作为脱水和脱氢卤化试剂 (Spangler 等人,1981 年)。

参与用于代谢研究的 Wittig 偶联 (Rakoff, 1993)。

作为酸性介质中钢的腐蚀抑制剂 (Zerrouki 等人,2019 年)。

抑制细胞代谢中的 Krebs 循环酶 2-酮戊二酸脱氢酶 (Elkalaf 等人,2016 年)。

在研究二茂铁衍生物中的 C−H...I- 相互作用中很重要 (Glidewell 等人,1994 年)。

用于合成 N-酰基-2-(二甲氧基膦酰基)甘氨酸酯 (Mazurkiewicz & Kuźnik, 2006)。

参与甲基三苯基四卤锰(II)配合物中的摩擦发光和蒸气诱导相变 (Balsamy 等人,2014 年)。

用于形成氯甲基三苯基碘化鏻,用于 Wittig 氯亚甲基化 (Miyano 等人,1979 年)。

协助 N-酰基-α-三苯基膦酰基甘氨酸酯的热重脱烷氧羰基化 (Adamek 等人,2011 年)。

合成鏻基 1,3,2,5-二氧杂硼磷杂环烷 (Nikonov 等人,1988 年)。

在有机化学的三组分偶联反应中发挥作用 (Han 等人,2001 年)。

应用于选择性识别扫帚草中的芦丁和槲皮素 (Ma 等人,2017 年)。

在有机合成中作为还原剂 (Firouzabadi & Adibi, 1998)。

在有机化学中用作 Wittig 乙烯化试剂 (Cattelan 等人,2015 年)。

应用于合成二萜异甜菊醇的三苯基鏻阳离子,具有抗有丝分裂活性 (Strobykina 等人,2015 年)。

用于三溴化物对二硫杂环-1,3 的脱硫缩醛化 (Cristau 等人,1986 年)。

安全和危害

Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .

未来方向

属性

CAS 编号 |

1560-52-7 |

|---|---|

分子式 |

C19H18IP |

分子量 |

406.2 g/mol |

IUPAC 名称 |

(114C)methyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |

InChI 键 |

JNMIXMFEVJHFNY-DEQYMQKBSA-M |

手性 SMILES |

[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

规范 SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

同义词 |

METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)